molecular formula C16H12ClFN2O B12317221 (1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol CAS No. 618383-26-9

(1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol

Katalognummer: B12317221
CAS-Nummer: 618383-26-9
Molekulargewicht: 302.73 g/mol
InChI-Schlüssel: XCLQHUSILPWMTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol is a chemical compound with the molecular formula C17H14ClFN2O and a molecular weight of 316.765 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 3-chloro-4-fluoroaniline with phenylhydrazine to form the corresponding hydrazone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

These optimizations may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

(1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like sodium methoxide or potassium tert-butoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in drug discovery. Its pyrazole core is known for its anti-inflammatory, analgesic, and antipyretic properties. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications, including the synthesis of herbicides and pigments .

Wirkmechanismus

The mechanism of action of (1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . Additionally, its interaction with other molecular targets, such as ion channels or transporters, may contribute to its pharmacological activity .

Eigenschaften

CAS-Nummer

618383-26-9

Molekularformel

C16H12ClFN2O

Molekulargewicht

302.73 g/mol

IUPAC-Name

[1-(3-chloro-4-fluorophenyl)-3-phenylpyrazol-4-yl]methanol

InChI

InChI=1S/C16H12ClFN2O/c17-14-8-13(6-7-15(14)18)20-9-12(10-21)16(19-20)11-4-2-1-3-5-11/h1-9,21H,10H2

InChI-Schlüssel

XCLQHUSILPWMTG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC(=C(C=C3)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.